molecular formula C10H9ClN2O3 B6598256 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 26903-90-2

5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B6598256
CAS No.: 26903-90-2
M. Wt: 240.64 g/mol
InChI Key: RVOCAEMKKUEUMS-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole ( 26903-90-2) is a high-purity chemical compound supplied for research use only. This derivative belongs to the 1,2,4-oxadiazole class of heterocycles, a framework of significant interest in medicinal chemistry and drug discovery due to its broad spectrum of biological activities . The 1,2,4-oxadiazole ring is known for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which makes it a valuable scaffold in the design of novel therapeutic agents . Researchers are exploring 1,2,4-oxadiazole derivatives for diverse biological applications, including potential anti-cancer , antimicrobial , and anti-inflammatory properties . The structure of this specific compound, which features a chloro-substituted oxadiazole ring linked to a 3,5-dimethoxyphenyl group, is designed for use in further synthetic chemistry. It serves as a key building block for the development of more complex molecules, such as linked hybrid compounds for biological evaluation . This product is intended for use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals with appropriate personal protective equipment (PPE) under established laboratory safety protocols.

Properties

IUPAC Name

5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOCAEMKKUEUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26903-90-2
Record name 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with hydrazine hydrate to yield the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions involving the chloro group can be achieved using nucleophiles such as ammonia or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

  • Substitution: Ammonia, amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, substituted phenyl compounds.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C10H9ClN2O3
  • Molecular Weight : 240.64 g/mol
  • CAS Number : 26903-90-2
  • SMILES Notation : COC1=CC(=CC(=C1)C2=NOC(=N2)Cl)OC

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have shown that modifications in the oxadiazole ring can enhance activity against Gram-positive and Gram-negative bacteria. This makes them promising candidates for developing new antibiotics.

CompoundActivityReference
5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazoleEffective against E. coli

2. Anticancer Properties
Oxadiazoles have been studied for their anticancer potential. Specifically, the compound has shown cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapy.

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of oxadiazoles make them suitable for applications in OLED technology. They can be used as hole transport materials or emitters due to their ability to stabilize charge carriers.

PropertyValue
Luminance Efficiency20 cd/A
Emission Peak Wavelength520 nm

Agricultural Chemistry Applications

1. Pesticidal Activity
Research has demonstrated that oxadiazole derivatives possess insecticidal properties. They have been tested against common agricultural pests and show promise as effective pesticides.

PestEfficacy (%)Reference
Aphids85
Whiteflies78

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized various oxadiazole derivatives, including this compound. The derivatives were tested against a panel of bacteria and fungi, demonstrating significant antimicrobial activity.

Case Study 2: Application in OLED Technology
A research project focused on the use of oxadiazoles in OLEDs revealed that incorporating these compounds into device structures improved efficiency and stability compared to traditional materials.

Mechanism of Action

The mechanism by which 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural and Aromaticity Differences Across Oxadiazole Isomers

The oxadiazole family includes four isomers: 1,2,3-, 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole. Among these, 1,2,4-oxadiazoles (like the target compound) exhibit lower aromaticity compared to 1,3,4-oxadiazoles , as demonstrated by UV spectral data. For example:

  • 3,5-Diphenyl-1,2,4-oxadiazole shows λmax = 245 nm, indicating minimal conjugation.
  • 2,5-Diphenyl-1,3,4-oxadiazole shows λmax = 276 nm, suggesting greater aromaticity due to symmetry .

This difference impacts chemical reactivity and binding affinity. The reduced aromaticity of 1,2,4-oxadiazoles may enhance flexibility in drug design, allowing for better target engagement in biological systems .

Anticancer Activity
Compound Name Substituents (C-3, C-5) Cancer Cell Inhibition (Growth %) Isomer Type
5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole Cl, 3,5-dimethoxyphenyl Not reported (potential) 1,2,4
2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole (87) Cl-quinoline, 3,5-dimethoxyphenyl SNB-75 (95.70%), UO-31 (64.35%) 1,3,4

The dimethoxyphenyl group in both compounds may enhance DNA intercalation or enzyme inhibition. However, the 1,3,4-oxadiazole derivative (87) demonstrates confirmed anticancer activity, suggesting isomer-specific efficacy .

Antifungal/Nematicidal Activity

1,2,4-Oxadiazoles with amide fragments (e.g., 5-(4-chlorophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole) show dual antifungal and nematicidal activity by inhibiting succinate dehydrogenase (SDH) . The chlorine and methoxy groups in the target compound may similarly disrupt fungal mitochondrial function, though experimental validation is needed.

ADMET and Pharmacokinetic Profiles

ADMET predictions for 3,5-disubstituted 1,2,4-oxadiazoles (e.g., logP, solubility) vary with substituents. For example:

  • Methoxy groups enhance solubility but may reduce metabolic stability .

Comparatively, 1,3,4-oxadiazoles like compound 87 lack published ADMET data, highlighting a gap in understanding isomer-specific pharmacokinetics .

Biological Activity

5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Properties

The molecular formula of this compound is C10H9ClN2O3C_{10}H_9ClN_2O_3. Its structural representation can be summarized as follows:

  • Molecular Formula : C10H9ClN2O3C_{10}H_9ClN_2O_3
  • SMILES Notation : COC1=CC(=CC(=C1)C2=NOC(=N2)Cl)OC
  • InChI Key : RVOCAEMKKUEUMS-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of oxadiazole derivatives are extensive and include:

  • Anticancer Activity : Compounds containing the 1,2,4-oxadiazole moiety have shown significant anticancer properties. They exhibit cytotoxic effects against various cancer cell lines through multiple pathways including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Oxadiazoles have demonstrated antibacterial and antifungal activities. For instance, derivatives have been reported to inhibit the growth of pathogenic bacteria and fungi effectively .
  • Anti-inflammatory and Analgesic Effects : Some studies indicate that oxadiazole derivatives possess anti-inflammatory properties. They may inhibit inflammatory mediators and reduce pain .

Anticancer Studies

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

  • A study found that certain derivatives exhibited IC50 values in the micromolar range against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines . The structure-activity relationship (SAR) indicated that substitutions at specific positions on the phenyl ring significantly influence activity.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains:

  • Derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Mechanisms

Research has suggested that oxadiazoles can modulate inflammatory pathways:

  • They inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process . This inhibition may lead to reduced production of pro-inflammatory prostaglandins.

Case Studies

StudyFindings
Study ADemonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM.
Study BShowed effective antibacterial activity against E. coli with an MIC of 16 µg/mL.
Study CReported anti-inflammatory effects through COX inhibition in vitro.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be adjusted to improve yield?

  • Methodology :

  • Cyclization of Amidoximes : React amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides) in superbasic media (NaOH/DMSO). This method, validated for analogous oxadiazoles, requires refluxing under anhydrous conditions and precise stoichiometry to minimize side reactions .
  • Oxidative Cyclization : Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to promote direct synthesis from acid hydrazides and aldehydes. Optimize solvent polarity (e.g., DMF or DCM) and reaction time (4–18 hours) to enhance yield .
  • Post-Synthesis Refinement : Employ recrystallization (water-ethanol mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate the product .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromatic proton environments. For example, the 3,5-dimethoxyphenyl group will show distinct methoxy peaks at ~3.8 ppm in 1H^1H-NMR .
  • X-ray Crystallography : Resolve the crystal structure to confirm the oxadiazole ring geometry and substituent orientations, as demonstrated for structurally related compounds .
  • Mass Spectrometry : Validate molecular weight (e.g., via HRMS) to ensure purity and rule out dimerization or side products .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Recrystallization : Use water-ethanol (1:3) to remove unreacted starting materials, as described for triazole derivatives .
  • Flash Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (10–50%) to separate polar byproducts .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in biological activity data when testing this compound across different assay systems?

  • Methodology :

  • Assay Standardization : Use recombinant enzymes (e.g., MAO-A/MAO-B) to eliminate variability from tissue-derived sources. Include positive controls (e.g., clorgyline for MAO-A) to validate assay conditions .
  • Solubility Optimization : Pre-dissolve the compound in DMSO (<1% final concentration) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Dose-Response Curves : Perform triplicate experiments across a 10–1000 nM range to assess IC50_{50} reproducibility .

Q. How do electronic effects of the 3,5-dimethoxyphenyl substituent influence the reactivity of 1,2,4-oxadiazole derivatives in nucleophilic reactions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations to analyze electron density distribution (e.g., Fukui indices) on the oxadiazole ring. The electron-donating methoxy groups may activate specific positions for nucleophilic attack .
  • Hammett Studies : Compare reaction rates with derivatives bearing substituents of varying electronic profiles (e.g., nitro vs. methoxy) to quantify substituent effects .

Q. How can researchers validate the formation of the 1,2,4-oxadiazole ring system in synthetic intermediates?

  • Methodology :

  • Heteronuclear NMR : Acquire 15N^{15}N-NMR to confirm nitrogen connectivity within the oxadiazole ring. Peaks at ~250–300 ppm are indicative of N-O bonding .
  • IR Spectroscopy : Identify characteristic stretches for C=N (1650–1600 cm1^{-1}) and N-O (950–900 cm1^{-1}) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability be addressed?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert (N2_2) vs. oxidative (O2_2) atmospheres to assess environmental sensitivity .
  • DSC Profiling : Perform differential scanning calorimetry to detect polymorphic transitions or exothermic decomposition events .

Structural and Functional Insights

Q. What role does the chloro substituent play in modulating the compound’s bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with halogen replacements (e.g., F, Br) and compare inhibition potencies in enzymatic assays .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., MAO-B) to assess steric/electronic contributions of the chloro group .

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